
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DIA and is a promising candidate for drug development due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of DIA involves the inhibition of various enzymes and proteins that are involved in cellular processes. DIA has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a crucial role in gene expression and cell differentiation. DIA also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIA are complex and depend on the specific application. In cancer research, DIA has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurodegenerative diseases, DIA has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, DIA has been shown to exhibit antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DIA in lab experiments include its unique chemical structure and properties, which make it a promising candidate for drug development. The limitations of using DIA in lab experiments include its complex synthesis process, which requires expertise in organic chemistry, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of DIA. One potential direction is the exploration of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Another direction is the optimization of its synthesis process to make it more efficient and cost-effective. Further research is also needed to fully understand its mechanism of action and potential side effects. Overall, DIA is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Synthesemethoden
The synthesis of DIA involves a multi-step process that includes the reaction of indole with 2-fluoroaniline, followed by the introduction of an acetyl group. The final product is obtained through a purification process using column chromatography. The synthesis of DIA is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DIA has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, DIA has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, DIA has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, DIA has been shown to exhibit antimicrobial activity against various pathogens.
Eigenschaften
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-16(12-7-3-6-10-15(12)21(11)2)17(22)18(23)20-14-9-5-4-8-13(14)19/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKSPPHSTYCREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

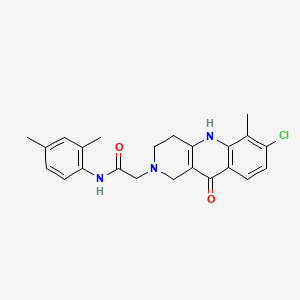
![2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)
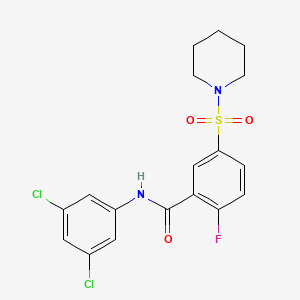
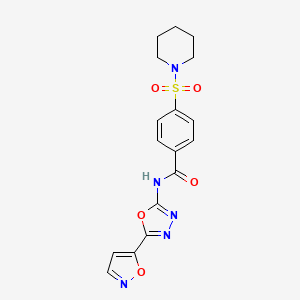
![2-methyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B2912612.png)
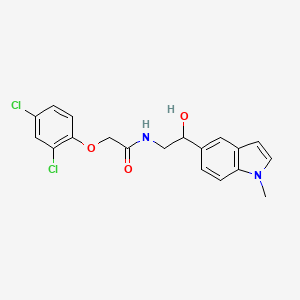
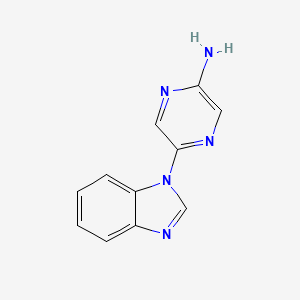

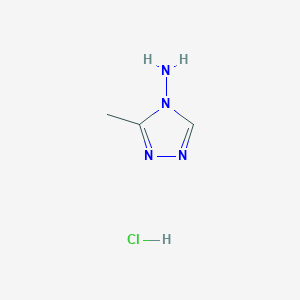
![5-Chloro-8-iodoimidazo[1,2-c]pyrimidine](/img/structure/B2912624.png)

![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912626.png)
![2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2912627.png)